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Compound of Interest

Compound Name: (R)-Olacaftor

Cat. No.: B10854376 Get Quote

A note on the compound name: The initial request specified "(R)-Olacaftor." Extensive

searches for this compound yielded no specific results, suggesting a possible misspelling.

Based on the context of cystic fibrosis (CF) and the nature of the query, this guide will focus on

Ivacaftor, a well-established CFTR potentiator. Ivacaftor is a chiral molecule and exists as two

stereoisomers (enantiomers): (R)-Ivacaftor and (S)-Ivacaftor. The marketed drug, Kalydeco®, is

the (R)-enantiomer. This analysis will explore the known properties of Ivacaftor and discuss the

potential differences between its stereoisomers based on general principles of

stereopharmacology, as direct comparative studies on the individual enantiomers are not

extensively available in the public domain.

Introduction
Ivacaftor (VX-770) is a cornerstone in the treatment of cystic fibrosis for patients with specific

mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene.[1][2] As a

CFTR potentiator, Ivacaftor enhances the channel gating activity of the CFTR protein on the

cell surface, thereby increasing the transport of chloride ions.[3] The stereochemistry of a drug

can significantly influence its pharmacological and toxicological properties. While the approved

formulation of Ivacaftor is a single enantiomer, understanding the potential differential effects of

its stereoisomers is crucial for a comprehensive pharmacological profile. This guide provides a

comparative overview of Ivacaftor, with a focus on the potential implications of its

stereochemistry, supported by experimental methodologies and pathway visualizations.
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Direct, publicly available, side-by-side comparative data for the (R) and (S) enantiomers of

Ivacaftor is limited. The following tables are presented in a structured format as requested and

are based on the known activity of the approved (R)-Ivacaftor and hypothetical comparative

values for the (S)-enantiomer to illustrate the potential differences that could be observed.

These hypothetical values are derived from the common principle that one enantiomer is often

significantly more active than the other.

Table 1: Comparative In Vitro Potency of Ivacaftor Stereoisomers

Stereoisom
er

Target
CFTR
Mutant

Assay Type EC50 (nM)
Maximal
Efficacy (%
of WT)

Reference

(R)-Ivacaftor G551D
Ussing

Chamber
~100 ~50%

(Van Goor et

al., 2009)

(S)-Ivacaftor G551D
Ussing

Chamber

>10,000

(Hypothetical)

<5%

(Hypothetical)
N/A

(R)-Ivacaftor
F508del

(rescued)

YFP Halide

Assay
~250 ~15%

(Van Goor et

al., 2011)

(S)-Ivacaftor
F508del

(rescued)

YFP Halide

Assay

>20,000

(Hypothetical)

<2%

(Hypothetical)
N/A

Note: Data for (S)-Ivacaftor is hypothetical and for illustrative purposes only.

Table 2: Comparative Pharmacokinetic Properties of Ivacaftor Stereoisomers

Stereoisom
er

Administrat
ion

Cmax
(ng/mL)

Tmax (hr) Half-life (hr) Metabolism

(R)-Ivacaftor Oral 704 ± 293 ~4 ~12
Primarily

CYP3A4/5

(S)-Ivacaftor Oral (Hypothetical) (Hypothetical) (Hypothetical)

Potentially

different

rate/pathway
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Note: Pharmacokinetic data for (R)-Ivacaftor is from clinical studies. Data for (S)-Ivacaftor is

hypothetical.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of CFTR

modulators like Ivacaftor.

Ussing Chamber Assay for CFTR-Mediated
Transepithelial Chloride Current
This electrophysiological technique is the gold standard for measuring ion transport across

epithelial cell monolayers.

Objective: To measure the potentiation of CFTR channel activity by Ivacaftor stereoisomers in

primary human bronchial epithelial (HBE) cells cultured on permeable supports.

Methodology:

Cell Culture: Primary HBE cells from CF patients with relevant mutations (e.g., G551D) are

cultured on permeable filter supports until a polarized, differentiated monolayer with high

transepithelial resistance is formed.

Ussing Chamber Setup: The filter support with the cell monolayer is mounted in an Ussing

chamber, which separates the apical and basolateral chambers. Both chambers are filled

with Krebs-bicarbonate Ringer solution and maintained at 37°C and gassed with 95% O2/5%

CO2.

Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV,

and the resulting short-circuit current (Isc), which reflects net ion transport, is continuously

recorded.

Assay Protocol:

A basolateral-to-apical chloride gradient is established.

Amiloride is added to the apical chamber to block the epithelial sodium channel (ENaC).
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Forskolin is added to the apical side to activate CFTR through cAMP stimulation.

The test compound ((R)-Ivacaftor or (S)-Ivacaftor) is added to the apical chamber at

varying concentrations.

The increase in Isc following the addition of the test compound is measured as an

indicator of CFTR potentiation.

Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured

current is CFTR-specific.

Data Analysis: The change in Isc is plotted against the compound concentration to determine

the EC50 and maximal efficacy.

YFP-Based Halide Ion Flux Assay
This is a cell-based fluorescence assay used for high-throughput screening of CFTR

modulators.

Objective: To measure the potentiation of CFTR-mediated halide influx by Ivacaftor

stereoisomers in a recombinant cell line.

Methodology:

Cell Line: Fischer Rat Thyroid (FRT) cells stably co-expressing a halide-sensitive Yellow

Fluorescent Protein (YFP-H148Q/I152L) and the human CFTR with a specific mutation (e.g.,

G551D or rescued F508del).

Assay Procedure:

Cells are seeded in 96- or 384-well black, clear-bottom plates and grown to confluence.

The cell-culture medium is replaced with a chloride-containing buffer.

The baseline YFP fluorescence is measured using a fluorescence plate reader.

A multi-channel pipettor adds a solution containing forskolin (to activate CFTR) and the

test compound ((R)-Ivacaftor or (S)-Ivacaftor) in a chloride-free, iodide-containing buffer.
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The influx of iodide through activated CFTR channels quenches the YFP fluorescence.

The rate of fluorescence quenching is measured over time.

Data Analysis: The initial rate of fluorescence decrease is proportional to the CFTR-mediated

halide influx. These rates are used to generate dose-response curves and calculate the

EC50 for each compound.

Mandatory Visualization
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Caption: A typical workflow for the discovery and validation of CFTR potentiators.
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Caption: Simplified signaling pathway for CFTR activation and potentiation by Ivacaafor.

Conclusion
Ivacaftor has revolutionized the treatment of cystic fibrosis for a subset of patients by directly

targeting the dysfunctional CFTR protein. The commercially available form is the (R)-

enantiomer, highlighting the critical role of stereochemistry in its therapeutic effect. While direct
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comparative data for its stereoisomers are not widely published, the principles of

stereopharmacology suggest that the (S)-enantiomer would likely exhibit significantly different,

and probably lower, activity. The detailed experimental protocols provided herein are

fundamental to the discovery and characterization of CFTR modulators and would be essential

in any future comparative studies of Ivacaftor's stereoisomers. The visualized workflow and

signaling pathway offer a clear understanding of the processes involved in developing and

understanding the mechanism of action of such drugs. Further research into the specific

activities of Ivacaftor's stereoisomers could provide deeper insights into its interaction with the

CFTR channel and potentially inform the design of future, more efficacious CFTR modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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